1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-
Overview
Description
1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- is a useful research compound. Its molecular formula is C17H26NP and its molecular weight is 275.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Ligand Design
Phosphorus-containing ligands, such as bis(diphenylphosphino)amines with various substituents, have been synthesized and evaluated in catalytic processes. These ligands, when activated with chromium and other metal catalysts, have shown significant promise in the ethylene tetramerization process, producing high-value chemical products like 1-octene and 1-hexene with excellent selectivity and activity. The structural modifications of these ligands enable fine-tuning of the catalytic performance, highlighting their potential in industrial applications (Kuhlmann et al., 2007).
Material Science
In materials science, novel phosphorus-containing polymers have been developed for various applications. For instance, fluorinated polyimides based on bis(ether amine) monomers have been synthesized, offering properties such as high solubility in organic solvents, transparency, low dielectric constants, and excellent thermal stability. These materials are promising for use in electronic and optoelectronic devices due to their unique electrical and optical properties (Chung et al., 2006).
Organometallic Chemistry
The synthesis and characterization of zinc complexes with bis(phosphino)amines have been reported, exploring their reactivity with CO2. Such studies provide insights into the potential use of these complexes in catalysis, especially in reactions involving CO2 activation and conversion. This research contributes to the development of sustainable chemical processes by utilizing CO2 as a raw material (Dickie et al., 2014).
Pharmaceutical and Medical Applications
Phosphorus-containing compounds have also been explored for their potential in medical applications, particularly in the development of new anticancer agents. Gold(I) complexes with phosphine ligands have been synthesized and evaluated for their in vitro and in vivo anticancer activity. The structure-activity relationship studies of these complexes provide valuable information for the design of new metal-based drugs (Horvath et al., 2012).
Polymer Chemistry
Research into the synthesis of novel fluorinated polyamides using noncoplanar aromatic bis(ether amine) monomers has led to the development of materials with exceptional solubility, thermal stability, and optical properties. These materials are of interest for their potential applications in advanced technologies, including high-performance polymers and optoelectronic devices (Shockravi et al., 2011).
Properties
IUPAC Name |
1-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26NP/c1-12(2)19(13(3)4)17-15-10-8-7-9-14(15)11-16(17)18(5)6/h7-13,17H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHDIGXWRNPNMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1C2=CC=CC=C2C=C1N(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478900 | |
Record name | 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540492-51-1 | |
Record name | 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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